Psicotridina

Descripción general

Descripción

Synthesis Analysis

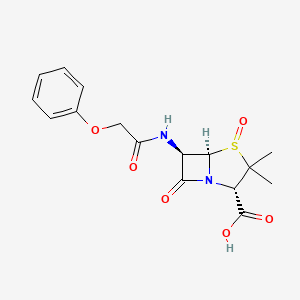

The enantioselective total synthesis of (-)-psychotridine was first reported by Scott, Armelin, and Movassaghi (2022), highlighting a highly convergent approach. The synthesis is notable for introducing four quaternary stereocenters with complete stereochemical control via the photoextrusion of dinitrogen and metal-catalyzed C-H amination reactions in a single step (Scott et al., 2022).

Molecular Structure Analysis

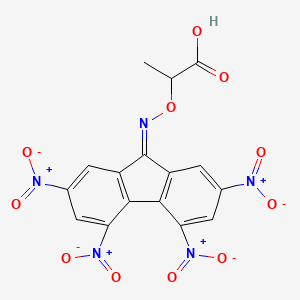

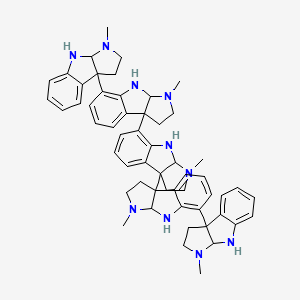

Hart et al. (1974) proposed a molecular structure for psychotridine, C55H62N10, based on mass spectral evidence and comparative 13C NMR spectroscopy with related compounds. The structure, derived from five Nb-methyltryptamine units, underscores its complexity and the challenges associated with its synthesis (Hart et al., 1974).

Chemical Reactions and Properties

The development of a method for the scalable total syntheses of N-linked tryptamine dimers, such as psychotrimine, highlights the chemical reactivity of compounds structurally related to psychotridine. This process, involving direct indole-aniline coupling, reveals insights into the chemical behavior and synthetic accessibility of psychotridine analogs (Newhouse et al., 2010).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of psychotridine were not identified, the complex nature of its structure and the detailed synthesis approaches suggest that its physical properties are closely intertwined with its molecular architecture and the conditions under which it is synthesized and analyzed.

Chemical Properties Analysis

The chemical constituents of plants from the genus Psychotria, including psychotridine, exhibit a wide range of bioactivities, underscoring the importance of understanding their chemical properties. Yang et al. (2016) highlight the diversity of alkaloids and other compounds within this genus, pointing towards the chemical versatility and potential applications of psychotridine and related compounds (Yang et al., 2016).

Aplicaciones Científicas De Investigación

Efectos Analgésicos

La Psicotridina se ha identificado como poseedora de propiedades analgésicas. Actúa como un antagonista no competitivo del receptor NMDA, lo que sugiere su posible uso en el manejo del dolor . Esto podría ser particularmente significativo en el desarrollo de nuevos tratamientos para las afecciones de dolor crónico que dependen menos de los medicamentos opioides.

Neurofarmacología

En neurociencia, el papel de la this compound como antagonista del receptor NMDA la convierte en un compuesto valioso para estudiar los procesos neurofarmacológicos. Podría ayudar a comprender los mecanismos de enfermedades como la esquizofrenia, donde los receptores NMDA están implicados .

Síntesis Química

La síntesis total de la this compound representa un logro significativo en la química orgánica. Implica la introducción de cuatro estereocentros cuaternarios con control estereoquímico completo . Este proceso de síntesis puede brindar información sobre reacciones orgánicas complejas y ayudar a desarrollar nuevas metodologías sintéticas.

Farmacología

En farmacología, la inhibición de la this compound de la unión de dizocilpina a las membranas corticales sugiere posibles aplicaciones en el desarrollo de fármacos para afecciones como la epilepsia y otros trastornos neurológicos donde los receptores NMDA juegan un papel clave .

Bioquímica

La síntesis enantioselectiva de la this compound permite una asignación estructural detallada de este alcaloide pentamérico . Esto es crucial en bioquímica para comprender las relaciones estructura-actividad de los productos naturales complejos.

Aplicaciones Industriales

Si bien las aplicaciones industriales específicas de la this compound no están bien documentadas, las metodologías desarrolladas para su síntesis podrían aplicarse en entornos industriales para crear compuestos orgánicos complejos . La capacidad de introducir múltiples estereocentros en un solo paso es particularmente valiosa para la industria farmacéutica.

Impacto Ambiental

La extracción y síntesis de la this compound deben considerarse desde una perspectiva ambiental. Las plantas de las que se deriva, como Psychotria colorata, son parte de ecosistemas biodiversos. Se deben emplear prácticas sostenibles para garantizar que estas especies no se sobreexploten .

Descubrimiento de Fármacos

Las diversas propiedades farmacológicas de la this compound, como las actividades analgésicas y antifúngicas potenciales, la convierten en un candidato para los esfuerzos de descubrimiento de fármacos. Su papel en la inhibición de la agregación plaquetaria también sugiere posibles aplicaciones en medicina cardiovascular .

Mecanismo De Acción

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Psychotridine plays a significant role in biochemical reactions, particularly in inhibiting the aggregation of human platelets. It inhibits ADP-, collagen-, or thrombin-induced aggregation of washed isolated human platelets with IC50 values of 1.4, 1.4, and 3.9 µM, respectively . Psychotridine interacts with various enzymes and proteins, including those involved in platelet aggregation and cellular signaling pathways. These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

Psychotridine exerts cytotoxic effects on various cell types, including HTC rat hepatocellular carcinoma cells . It influences cell function by inhibiting cell signaling pathways, affecting gene expression, and altering cellular metabolism. Psychotridine’s impact on cell signaling pathways includes its role as a non-competitive NMDA receptor antagonist, which affects neurotransmission and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, Psychotridine exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a non-competitive NMDA receptor antagonist, Psychotridine inhibits the binding of dizocilpine to cortical membranes in vitro . This inhibition affects neurotransmission and cellular signaling pathways, leading to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Psychotridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Psychotridine remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to Psychotridine can lead to sustained inhibition of platelet aggregation and cytotoxicity in cancer cells.

Dosage Effects in Animal Models

The effects of Psychotridine vary with different dosages in animal models. At lower doses, Psychotridine exhibits analgesic effects and reduces paw licking induced by capsaicin in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.

Propiedades

IUPAC Name |

3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJSMVZSIBHXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H62N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046292 | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52617-25-1 | |

| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psychotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)